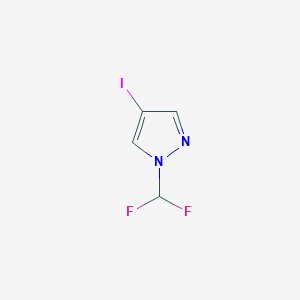

1-(Difluoromethyl)-4-iodo-1H-pyrazole

Overview

Description

1-(Difluoromethyl)-4-iodo-1H-pyrazole (CAS: 1041205-43-9) is a halogenated pyrazole derivative characterized by a difluoromethyl group at the 1-position and an iodine atom at the 4-position. Its molecular formula is C₅H₄F₂IN₂, with a molecular weight of 302.01 g/mol . This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of succinate dehydrogenase inhibitors (SDHIs) like fluopyram and fluindapyr . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), enabling the introduction of diverse aryl or alkyne groups for structure-activity optimization .

Synthetic routes often involve ring-opening or nucleophilic substitution reactions. For example, describes a method starting from epoxide intermediates, utilizing palladium-catalyzed coupling with alkynes in the presence of CuI and DIEA . Industrial-scale synthesis emphasizes high yields (>80%) and minimal waste, as seen in the production of related difluoromethylpyrazole carboxylic acids like DFPA (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-iodo-1H-pyrazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent and an iodinating reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic difluoromethylation and iodination. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions include various substituted pyrazoles, difluoromethylated derivatives, and cross-coupled products with extended carbon chains or aromatic rings.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-1H-pyrazole has found applications in several scientific research areas:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including pesticides and herbicides.

Biological Research: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 1-(difluoromethyl)-4-iodo-1H-pyrazole with key analogs, highlighting substituent effects on physical and chemical properties:

Key Differences and Functional Impacts

Substituent Effects on Reactivity

- Iodine vs. Methyl Groups : The iodine atom in this compound facilitates cross-coupling reactions, unlike methyl-substituted analogs (e.g., 4-Iodo-1,3-dimethyl-1H-pyrazole), which are more suited for steric modulation in catalysis .

- Difluoromethyl vs. Ethoxymethyl : The difluoromethyl group enhances metabolic stability and lipophilicity compared to ethoxymethyl derivatives, making it preferable in systemic agrochemicals .

Physical Properties

- Boiling Points : Iodine-substituted compounds (e.g., 428.6°C for CAS 1041205-43-9) have higher boiling points than ethoxymethyl analogs (270.9°C), reflecting stronger van der Waals interactions .

- Acidity : The difluoromethyl group lowers pKa (predicted: -3.19 to -4.54) compared to hydroxymethyl derivatives, enhancing stability under physiological conditions .

Biological Activity

1-(Difluoromethyl)-4-iodo-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with difluoromethyl and iodo substituents. Its molecular formula is with a molecular weight of approximately 258.01 g/mol. The presence of both difluoromethyl and iodine groups contributes to its unique electronic properties, potentially enhancing its reactivity and biological activity compared to other pyrazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The difluoromethyl group is known to enhance the compound's potency against various pathogens, making it a candidate for developing new bactericides and pesticides. Studies suggest that this compound may inhibit specific enzymes or receptors involved in microbial growth, leading to its therapeutic effects against resistant strains.

While the exact mechanisms remain under investigation, preliminary studies suggest that this compound interacts with various biological targets. This includes potential inhibition of enzymes critical for pathogen survival, which could lead to effective treatments for infections caused by resistant pathogens .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study B | Suggested potential application in treating fungal infections due to its inhibitory effects on fungal enzymes. |

| Study C | Investigated the compound's interaction with cancer cell lines, indicating possible anticancer properties through apoptosis induction. |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against several bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent .

- Anticancer Potential : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that pyrazole derivatives, including this compound, exhibited cytotoxic effects. Notably, when combined with doxorubicin, these compounds showed a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(difluoromethyl)-4-iodo-1H-pyrazole, and how can reaction conditions influence yields?

- Methodological Answer : A two-step approach is typically employed: (i) Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives under basic conditions (e.g., NaH in DMF) forms the pyrazole core. For difluoromethyl substitution, fluorinating agents like diethylaminosulfur trifluoride (DAST) or direct incorporation of a difluoromethyl group via alkylation may be used . (ii) Iodination : Electrophilic iodination at the 4-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, often requiring careful control of temperature (0–25°C) to avoid over-iodination . Yields depend on solvent polarity, stoichiometry of iodinating agents, and protection of reactive sites (e.g., using bulky groups to direct regioselectivity).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Confirms the presence of the difluoromethyl group (δ ~ -100 to -120 ppm, split due to <sup>2</sup>JF-F coupling) .

- IR Spectroscopy : Identifies C-F stretches (1000–1100 cm<sup>-1</sup>) and N-H/N-I vibrations .

- X-ray Crystallography : Resolves regiochemistry and steric effects; iodinated pyrazoles often exhibit planar geometry with halogen bonding interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., <sup>127</sup>I signature) .

Q. How does the difluoromethyl group influence the physicochemical properties of pyrazole derivatives?

- Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs. It also increases lipophilicity (logP), improving membrane permeability. The electron-withdrawing effect of fluorine reduces basicity of adjacent nitrogen atoms, altering pH-dependent solubility . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and H-bonding potential .

Advanced Research Questions

Q. What strategies ensure regioselective iodination at the 4-position of 1-(difluoromethyl)-1H-pyrazole?

- Methodological Answer : Regioselectivity is controlled by: (i) Directing Groups : Electron-donating substituents (e.g., methyl) at the 3- or 5-position activate the 4-position for electrophilic attack . (ii) Metal Catalysis : Palladium complexes (e.g., [PdCl2L2]) can mediate iodination via oxidative addition, though this requires anhydrous conditions . (iii) Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize iodinating intermediates, while protic solvents (e.g., acetic acid) favor protonation of competing sites .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations optimize transition states and assess activation barriers for Suzuki-Miyaura or Ullmann couplings. Key parameters include:

- Iodine Bond Dissociation Energy : Lower energy facilitates oxidative addition to Pd(0) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .

- Solvent Models : COSMO-RS simulations evaluate solvent effects on reaction kinetics .

Q. What are the hydrolytic stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : The difluoromethyl group resists hydrolysis, but the C-I bond may cleave, releasing iodide ions. Stability is monitored via HPLC or iodometric titration .

- Basic Conditions (pH > 10) : Hydrolysis of the pyrazole ring is accelerated; buffers (e.g., phosphate) mitigate degradation. Activation energy (Ea) is calculated using Arrhenius plots from accelerated stability studies (40–60°C) .

Q. How can biological activity assays be designed to evaluate this compound as a pharmacophore?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. The iodine atom may act as a heavy atom for X-ray crystallography of enzyme-ligand complexes .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains; fluorinated pyrazoles often exhibit enhanced biofilm penetration .

- Cytotoxicity : MTT assays on mammalian cell lines assess selectivity; lipophilicity from the difluoromethyl group may correlate with membrane disruption .

Properties

IUPAC Name |

1-(difluoromethyl)-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-2-3(7)1-8-9/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZIHPOJBPKGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728306 | |

| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041205-43-9 | |

| Record name | 1-(Difluoromethyl)-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(DIFLUOROMETHYL)-4-IODO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.